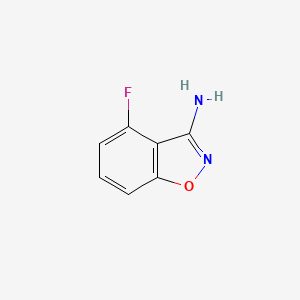

4-Fluoro-1,2-benzoxazol-3-amine

描述

Significance of Benzoxazole (B165842) Derivatives in Chemical and Biological Sciences

Benzoxazole derivatives are a class of compounds that have demonstrated a wide array of pharmacological activities. Their structural versatility allows for modifications that can lead to potent agents with various therapeutic potentials. uni.lugoogle.com Research has shown that these derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. uni.lugoogle.com For instance, certain benzoxazole derivatives have shown considerable growth inhibition against various strains of fungi and bacteria, including both gram-positive and gram-negative types. uni.lu The benzoxazole nucleus is frequently utilized as a foundational structure in the development of new bioactive molecules. uni.lugoogle.com

The significance of benzoxazoles also extends to their role as intermediates in the synthesis of more complex, biologically active structures. uni.luepa.gov Their unique chemical properties make them valuable building blocks for chemists aiming to create novel compounds with tailored biological functions. google.com

Overview of Heterocyclic Scaffolds in Drug Discovery and Materials Science

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the fields of drug discovery and materials science. google.comossila.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, making them essential in the design of pharmaceuticals, agrochemicals, and functional organic materials. google.com

In drug discovery, heterocyclic scaffolds provide a framework that can be modified to interact with specific biological targets, such as enzymes and receptors. ossila.com This adaptability allows medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. ossila.com The structural diversity of these scaffolds is a key factor in their prevalence in a vast number of marketed drugs. google.com

Beyond medicine, heterocyclic compounds are integral to the development of advanced materials. Their distinct electronic and optical properties are harnessed in the creation of polymers, dyes, and liquid crystals with specific functionalities. google.com

Specific Focus on Fluorinated Benzoxazolamines in Contemporary Research

The introduction of fluorine into organic molecules can profoundly influence their properties. In the context of benzoxazole derivatives, fluorination is a strategy often employed to enhance biological activity. nih.gov The presence of a fluorine atom can alter a molecule's lipophilicity, binding affinity, and metabolic stability, which are critical parameters in drug design. mdpi.com

Research into fluorinated benzoxazoles has revealed their potential in various therapeutic areas. For example, some fluorinated benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, have shown potent anticancer activity. nih.gov Specifically, the position of the fluorine atom on the aromatic ring can significantly impact the compound's efficacy. nih.gov

In materials science, fluorinated benzoxazole-terminated liquid crystals have been synthesized and studied for their electro-optical properties. ncats.ionih.gov These studies have shown that appropriate lateral fluorine substitution can lead to materials with desirable characteristics such as low melting points and wide nematic phase intervals, making them promising for applications in advanced optical devices. ncats.ionih.gov The investigation of fluorinated benzoxazolamines continues to be an active area of research, with the potential to yield novel compounds for a range of scientific applications.

Chemical Compound Data

The following tables provide a summary of the chemical compounds mentioned in this article.

Table 1: Benzoxazole Derivatives and Related Compounds

| Compound Name | Biological/Chemical Significance |

| Benzoxazole | A foundational heterocyclic compound used as a starting material for bioactive structures. uni.lu |

| 3-substituted-2-oxo-3H-benzoxazoles | Known to exhibit analgesic and anti-inflammatory properties. uni.lu |

| 6-acyl-2-oxo-3H-benzoxazoles | Mannich bases of these compounds have shown potent analgesic activity. uni.lu |

| 3-aminoalkyl-2-oxo-3H-benzoxazole derivatives | Demonstrated potent analgesic and anti-inflammatory activity. uni.lu |

| Fluorinated 2-aryl benzoxazoles | Evaluated for activity against breast cancer cell lines. nih.gov |

| Fluorinated benzoxazole liquid crystals | Investigated for their improved electro-optical properties in high birefringence liquid crystal mixtures. ncats.ionih.gov |

| 4-Fluoro-1,2-benzoxazol-3-amine | A fluorinated benzoxazole derivative. uni.lu |

Table 2: General Heterocyclic Compounds

| Compound Name | Significance |

| Quinine | An antimalarial drug containing a quinoline (B57606) heterocyclic ring. google.com |

| Fluoxetine (Prozac) | An antidepressant drug incorporating a bicyclic heterocycle. google.com |

| Benzimidazole | A heterocyclic compound often compared with benzoxazole in biological activity studies. uni.lu |

Table 3: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂O | uni.lu |

| Molecular Weight | 152.13 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 152.03859 Da | uni.lu |

| InChIKey | YYCPEUWXNKDHQE-UHFFFAOYSA-N | uni.lu |

| CAS Number | 904815-05-0 | epa.gov |

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCPEUWXNKDHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586243 | |

| Record name | 4-Fluoro-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-05-0 | |

| Record name | 4-Fluoro-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 1,2 Benzoxazol 3 Amine

Advanced Synthetic Strategies for Fluorinated Benzoxazolamines

The construction of the 4-fluoro-1,2-benzoxazol-3-amine scaffold relies on sophisticated synthetic methods that allow for precise control over the heterocyclic core formation and the introduction of the fluorine substituent.

Cyclization Reactions and Precursor Utilization

The cornerstone of benzoxazole (B165842) synthesis is the cyclization of appropriately substituted precursors. While the classical synthesis of 2-substituted benzoxazoles often involves the condensation of 2-aminophenols with aldehydes or carboxylic acids mdpi.comrsc.org, the synthesis of 1,2-benzoxazol-3-amines requires a different strategy.

A highly relevant approach involves the intramolecular cyclization of oximes derived from fluorinated phenyl ketones. For the analogous compound, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride, a key intermediate is formed from 2,4-difluorophenyl precursors chemicalbook.comgoogle.com. In a typical procedure, 4-(2,4-difluorobenzoyl)piperidine hydrochloride is reacted with hydroxylamine (B1172632) hydrochloride in the presence of an inorganic base like potassium hydroxide. The subsequent cyclization proceeds via nucleophilic attack of the oxime oxygen onto the carbon bearing the fluorine atom at the 2-position, with the fluoride (B91410) ion acting as a leaving group to form the benzisoxazole ring chemicalbook.comgoogle.com. A similar strategy could be envisioned for this compound, starting from a precursor like 2,5-difluoroacetophenone and proceeding through an oxime intermediate that is subsequently converted to the 3-amino derivative.

Another established route to 2-aminobenzoxazoles, which could be conceptually adapted, involves the cyclization of 2-aminophenols with cyanogen (B1215507) bromide (BrCN) or safer cyanating agents nih.gov. To obtain the specific this compound isomer, this would necessitate starting with a precursor like 2-amino-3-fluorophenol (B155953) and employing a reagent that facilitates the 1,2-benzoxazole ring formation.

Directed Fluorination Approaches in Benzoxazole Synthesis

Introducing fluorine into the benzoxazole core can be achieved through two primary strategies: starting with already fluorinated precursors or by direct fluorination of the heterocyclic system.

Fluorinated Precursor Strategy : This is the most common and controlled method. As described for related compounds, the synthesis often begins with commercially available fluorinated aromatics, such as 2,4-difluorobenzoyl or 2,5-difluorophenyl derivatives chemicalbook.comgoogle.com. This ensures the fluorine atom is precisely positioned in the final molecule. The strategic placement of fluorine is known to significantly influence the electronic and biological properties of benzazole compounds nih.gov. For example, studies on other heterocyclic systems have shown that placing fluorine at specific positions can enhance potency and modulate pharmacokinetic profiles nih.gov.

Direct Fluorination : This approach involves the late-stage introduction of fluorine onto the pre-formed benzoxazole ring. Modern electrophilic fluorinating agents like Selectfluor® have been successfully used for the direct fluorination of various heterocyclic rings, such as pyrazoles and in the synthesis of fluoro-substituted spiro-oxazines rsc.orgrsc.org. While specific examples for the direct fluorination of 1,2-benzoxazol-3-amine are not prevalent, this method represents a potential route for accessing fluorinated analogues that might be difficult to synthesize from fluorinated starting materials. Another advanced technique is catalytic nucleophilic fluorination, where reagents like BF3·Et2O can serve as a fluorine source to fluorinate unsaturated amides, leading to fluorinated oxazolines nih.gov.

Transition-Metal-Catalyzed and Metal-Free Synthetic Routes

Modern organic synthesis offers both metal-catalyzed and metal-free pathways to construct heterocyclic scaffolds.

Transition-Metal-Catalyzed Routes : Palladium-catalyzed reactions are widely used for forming C-N and C-O bonds, which are crucial steps in benzoxazole synthesis rsc.org. Copper-catalyzed intramolecular cyclization of N-(2-halophenyl)benzamides is another efficient method for creating the benzoxazole core bohrium.com. While these methods are more commonly reported for 1,3-benzoxazoles, the principles can be extended to the synthesis of their 1,2-isomers.

Metal-Free Routes : There is a growing trend towards developing metal-free synthetic protocols to avoid potential metal contamination in the final products. One such method involves the use of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) to promote the cyclization of 2-aminophenols with tertiary amides mdpi.com. Additionally, metal-free oxidative coupling reactions have been developed for the direct C-H amination of benzoxazoles using hypervalent iodine reagents and recyclable ionic liquid catalysts mdpi.com. These strategies offer milder reaction conditions and avoid the use of transition metals.

Green Chemistry and Sustainable Synthesis Protocols

Sustainability in chemical synthesis is a major focus, leading to the development of environmentally benign methods for preparing benzoxazoles.

Key green strategies include the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient activation methods. A notable example is the synthesis of benzoxazoles using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) bohrium.comnih.gov. This magnetic catalyst can be easily recovered using an external magnet and reused multiple times with only a slight decrease in activity nih.govnih.gov. The reactions are often performed under solvent-free conditions, reducing chemical waste, and use water as the only byproduct bohrium.comnih.gov. Deep eutectic solvents (DES), such as those derived from choline (B1196258) chloride and oxalic acid, have also been employed as green and reusable catalysts mdpi.com.

| Catalyst | Conditions | Conversion (%) |

|---|---|---|

| LAIL@MNP | Solvent-free, Sonication, 70°C, 30 min | 82 |

| [BMIM]BF4 | Solvent-free, Sonication, 70°C, 30 min | 43 |

| Choline chloride | Solvent-free, Sonication, 70°C, 30 min | 41 |

| FeCl3 | Solvent-free, Sonication, 70°C, 30 min | 30 |

| None | Solvent-free, Sonication, 70°C, 30 min | <5 |

Microwave-Assisted and Sonochemical Synthesis Techniques

To accelerate reaction rates and improve yields, modern energy sources like microwave irradiation and ultrasound are increasingly utilized.

Microwave-Assisted Synthesis : Microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods researchgate.netnih.govarkat-usa.org. This technique has been successfully applied to the synthesis of various benzoxazole derivatives through the cyclization of 2-aminophenols with aldehydes or other precursors mdpi.comresearchgate.net. The rapid and uniform heating provided by microwaves often leads to cleaner reactions and higher yields arkat-usa.org.

Sonochemical Synthesis : Ultrasound irradiation (sonication) provides mechanical energy to activate chemical reactions. It has been effectively used in the synthesis of benzoxazoles, often in conjunction with green catalysts like LAIL@MNP under solvent-free conditions nih.govnih.gov. Sonication can enhance reaction rates and efficiency, providing a powerful tool for sustainable chemistry nih.govresearchgate.net.

| 2-Aminophenol Substrate | Aldehyde Substrate | Time (min) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde | 10 | 98 | 99 |

| 2-Aminophenol | 4-Chlorobenzaldehyde | 10 | 99 | 99 |

| 2-Aminophenol | 4-Nitrobenzaldehyde | 15 | 96 | 99 |

| 4-Methyl-2-aminophenol | Benzaldehyde | 10 | 98 | 99 |

| 4-Chloro-2-aminophenol | 4-Chlorobenzaldehyde | 15 | 97 | 99 |

Functionalization and Derivatization of the Benzoxazole Core

Once the this compound core is synthesized, the primary amine group at the C3 position serves as a versatile handle for further chemical modification. The reactivity of this amine allows for the construction of a diverse library of derivatives. Drawing parallels from the well-studied derivatization of the related compound 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, several key transformations can be anticipated ossila.com.

Acylation : The primary amine can readily react with a wide range of acid chlorides or activated carboxylic acids to form amide derivatives. This reaction has been used to synthesize novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole amides, which were explored for their biological activities nih.govnih.gov.

Sulfonylation : Reaction with various sulfonyl chlorides would yield the corresponding sulfonamides. This functional group is a common feature in many therapeutic agents.

N-Alkylation : The amine can undergo alkylation with alkyl halides or through reductive amination with aldehydes and ketones to produce secondary and tertiary amine derivatives. This modification is frequently used in medicinal chemistry to modulate properties such as solubility and basicity ossila.com.

These derivatization strategies highlight the utility of this compound as a key building block for creating a wide array of more complex molecules for further research and application.

Regioselective Substitutions and Structural Modifications

There is a lack of specific studies in the scientific literature focusing on the regioselective substitution patterns of this compound. While the reactivity of the amine group is anticipated to be a primary site for modifications such as acylation, alkylation, or sulfonylation, and the benzene (B151609) ring could theoretically undergo electrophilic substitution, specific examples, reaction conditions, and resulting regioisomers for this particular compound are not documented. The electronic influence of the fluorine atom at the 4-position, combined with the directing effects of the fused isoxazole (B147169) ring and the amine group, would be expected to govern the regioselectivity of such transformations, but experimental validation is not presently available.

Formation of Conjugates and Hybrid Molecular Scaffolds

The use of this compound as a foundational scaffold for creating more complex conjugates and hybrid molecules is not specifically detailed in the available literature. The inherent functionality of the 3-amino group presents a clear opportunity for its integration into larger molecular frameworks through amide bond formation or other coupling reactions. However, specific examples of such conjugates or hybrid structures derived directly from this starting material are not reported.

Biological and Pharmacological Investigations of 4 Fluoro 1,2 Benzoxazol 3 Amine Derivatives

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For derivatives of 4-fluoro-1,2-benzoxazol-3-amine, these studies are crucial in identifying which parts of the molecule are essential for its therapeutic effects.

Elucidation of Key Structural Motifs for Biological Activity

The benzoxazole (B165842) scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. researchgate.netnih.govjocpr.com Its planar structure allows for effective interactions with biological targets, such as π-π stacking with host molecules. researchgate.net The oxygen and nitrogen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors, further contributing to non-covalent interactions. researchgate.net

In many biologically active benzoxazole derivatives, the 2-position is a key site for substitution. researchgate.net For instance, a series of 2-substituted benzoxazole derivatives have been synthesized and shown to possess a variety of pharmacological activities. researchgate.net The nature of the substituent at this position can significantly influence the compound's biological profile.

Impact of Fluorine Substitution on Biological Efficacy and Selectivity

The introduction of fluorine into a molecule is a widely used strategy in drug design to enhance various properties. selvita.comtandfonline.com Due to its small size and high electronegativity, fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. selvita.comtandfonline.com

Specifically, in the context of benzoxazole and related benzazole derivatives, fluorine substitution has been shown to have a positive impact on their biological activity. researchgate.netnih.gov The presence of an electron-withdrawing group like fluorine can increase cytotoxic activity. nih.gov For example, a benzothiazole (B30560) derivative with a fluorine atom at the 6-position demonstrated improved cytotoxicity against certain cancer cell lines. nih.gov In another study, the introduction of a fluorine atom at the para position of a benzene (B151609) ring in a benzoxazole derivative significantly increased its antibacterial activity. mdpi.com

Furthermore, fluorine can enhance binding affinity to target proteins. tandfonline.com This can be a result of direct interactions between the fluorine atom and the protein or by influencing the polarity of other groups on the molecule that interact with the target. tandfonline.com The strategic placement of fluorine can lead to more potent and selective compounds. selvita.comacs.orgtandfonline.comnih.gov

Exploration of Biological Targets and Mechanisms of Action

Understanding how derivatives of this compound interact with biological systems is key to developing them into effective therapeutic agents. Researchers have explored their effects on various enzymes and receptors, as well as their impact on cellular pathways involved in diseases like cancer.

Enzyme Inhibition Studies (e.g., α-Glucosidase, VEGFR-2, Kinases)

α-Glucosidase Inhibition:

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates. nih.govnih.gov Inhibiting this enzyme can help manage conditions like type 2 diabetes by slowing down glucose absorption. nih.govnih.gov While direct studies on this compound derivatives as α-glucosidase inhibitors are not extensively documented in the provided results, the broader class of nitrogen-containing heterocyclic compounds, which includes benzoxazoles, has been investigated for this activity. For example, derivatives of phthalimide (B116566) and acridine (B1665455) have shown potent α-glucosidase inhibitory activity. nih.govnih.gov

VEGFR-2 and Kinase Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govtandfonline.com Inhibiting VEGFR-2 is a major strategy in cancer therapy. nih.govnih.gov Several studies have focused on designing and synthesizing benzoxazole derivatives as VEGFR-2 inhibitors. nih.govtandfonline.comnih.govnih.govmdpi.comtandfonline.comresearchgate.nettandfonline.com

In one study, a series of new benzoxazole derivatives were designed as potential VEGFR-2 inhibitors. nih.govtandfonline.com The most potent compounds exhibited significant inhibitory activity against VEGFR-2 and showed cytotoxic effects against human cancer cell lines. nih.govtandfonline.com For example, compound 14o showed a VEGFR-2 protein concentration of 586.3 pg/ml, which was comparable to the standard drug sorafenib. nih.govtandfonline.com

Another study on modified benzoxazole-based derivatives identified compound 8d as a more potent VEGFR-2 inhibitor than sorafenib, with an IC50 value of 0.0554 μM compared to sorafenib's 0.0782 μM. mdpi.com Similarly, a different set of novel benzoxazole derivatives yielded compound 12l , which displayed promising VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. nih.govtandfonline.comresearchgate.nettandfonline.com

The table below summarizes the VEGFR-2 inhibitory activity of selected benzoxazole derivatives from the literature.

| Compound | VEGFR-2 Inhibition (IC50) | Cell Line | Reference |

| 14o | 586.3 pg/ml (protein concentration) | - | nih.govtandfonline.com |

| 14l | 636.2 pg/ml (protein concentration) | - | nih.govtandfonline.com |

| 14b | 705.7 pg/ml (protein concentration) | - | nih.govtandfonline.com |

| 8d | 0.0554 µM | - | mdpi.com |

| 12l | 97.38 nM | - | nih.govtandfonline.comresearchgate.nettandfonline.com |

| Sorafenib (standard) | 547.8 pg/ml (protein concentration) | - | nih.gov |

| Sorafenib (standard) | 0.0782 µM | - | mdpi.com |

These findings highlight the potential of the benzoxazole scaffold in developing potent kinase inhibitors for cancer treatment.

Anti-Proliferative and Apoptotic Pathways in Oncological Models

A significant area of research for benzoxazole derivatives is their potential as anti-cancer agents. humanjournals.com Many studies have demonstrated their ability to inhibit the growth of cancer cells (anti-proliferative activity) and induce programmed cell death (apoptosis). nih.govtandfonline.comnih.govmdpi.comtandfonline.comresearchgate.nettandfonline.comnih.govnih.gov

Several benzoxazole derivatives have been shown to induce apoptosis through the mitochondrial pathway. nih.govnih.gov For instance, one benzoxazole derivative, K313 , was found to induce apoptosis via a mitochondrial signaling pathway in leukemia cells. nih.gov Another study on a novel benzothiazole derivative (structurally similar to benzoxazole) also demonstrated the induction of apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov

Furthermore, some benzoxazole derivatives have been shown to arrest the cell cycle at different phases. Compound 14b , a benzoxazole derivative, arrested the HepG2 cell cycle at the Pre-G1 phase and induced apoptosis. nih.govtandfonline.com Similarly, compound 12l arrested HepG2 cell growth at the Pre-G1 and G1 phases and induced apoptosis, which was associated with an increase in the levels of pro-apoptotic proteins like Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. nih.govtandfonline.comresearchgate.nettandfonline.com

The table below presents the anti-proliferative activity of some benzoxazole derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 14a | HepG2 | 3.95 ± 0.18 | nih.gov |

| 14a | MCF-7 | 4.054 ± 0.17 | nih.gov |

| 14g | MCF-7 | 5.8 ± 0.22 | nih.gov |

| 14g | HepG2 | 10.73 ± 0.83 | nih.gov |

| 8d | MCF-7 | 3.43 | mdpi.com |

| 8d | HCT116 | 2.79 | mdpi.com |

| 8d | HepG2 | 2.43 | mdpi.com |

| 12l | HepG2 | 10.50 | nih.govtandfonline.comresearchgate.net |

| 12l | MCF-7 | 15.21 | nih.govtandfonline.comresearchgate.net |

| 12d | HepG2 | 23.61 | nih.gov |

| 12d | MCF-7 | 44.09 | nih.gov |

| 12f | HepG2 | 36.96 | nih.gov |

| 12f | MCF-7 | 22.54 | nih.gov |

| 12i | HepG2 | 27.30 | nih.gov |

| 12i | MCF-7 | 27.99 | nih.gov |

| 13a | HepG2 | 25.47 | nih.gov |

| 13a | MCF-7 | 32.47 | nih.gov |

These findings underscore the potential of this compound derivatives and related compounds as a source for the development of novel anti-cancer therapies that act through the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial and Antifungal Action Mechanisms

Derivatives of benzoxazole, a core component of this compound, have demonstrated notable antimicrobial and antifungal activities. The mechanisms behind these actions are multifaceted and often target essential cellular processes in microbes and fungi.

A primary mechanism of antifungal action for many heterocyclic compounds, including azole derivatives, is the inhibition of ergosterol (B1671047) synthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and eventual cell death. nih.gov This is achieved by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial in the ergosterol biosynthesis pathway. nih.gov

Mechanisms of resistance to antifungal agents can arise through several pathways, including:

Alteration of the drug's target enzyme, reducing the drug's binding affinity. nih.gov

Overproduction of the target enzyme, thereby requiring higher concentrations of the drug to be effective. nih.gov

Efflux pumps that actively remove the drug from the cell. nih.gov

Development of bypass pathways that compensate for the inhibited metabolic step. nih.gov

Some benzothiazole derivatives, structurally related to benzoxazoles, have shown the ability to act as enzyme inhibitors, which could contribute to their antimicrobial effects. mdpi.com The introduction of fluorine atoms, as seen in this compound, can enhance the biological activity of heterocyclic compounds, potentially leading to more potent antimicrobial and antifungal agents.

Pharmacological Profile and Therapeutic Potential of Benzoxazolamine Analogues

Anticancer Research and Drug Development

Benzoxazole and its analogues have been a significant focus of anticancer research due to their diverse mechanisms of action against various cancer cell lines. The structural simplicity and adaptability of the benzoxazole core make it a valuable scaffold for the development of new anticancer drugs. mdpi.com

Derivatives of benzoxazole have exhibited a range of anticancer activities. For instance, some 2-arylbenzothiazoles have shown selective cytotoxicity against cancer cells. mdpi.com The introduction of specific functional groups at various positions on the benzoxazole ring can significantly influence their anticancer potency. mdpi.com

Research has shown that some benzoxazole derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, a study on 1,2,4-triazol-3-amine derivatives, which share a similar amine functional group, found that the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) induced apoptosis in lung cancer cells by upregulating pro-apoptotic proteins like BAX, caspase 3, and PARP. nih.gov This suggests that benzoxazolamine analogues might also exert their anticancer effects through similar apoptotic pathways.

Furthermore, certain benzothiazole derivatives have been investigated as inhibitors of key enzymes involved in cancer progression, such as EGFR, VEGFR, and PI3K. mdpi.com The development of novel 4-chloro-1,3-benzoxazole derivatives has also been pursued, with some compounds showing promising anticancer activity. biotech-asia.org The synthesis of fluoro-1,2,3-triazole tagged amino bis(benzothiazole) derivatives has yielded compounds with cytotoxic activity against various human cancer cell lines, including U937, THP-1, Colo205, and A549. researchgate.net

The design of benzenesulfonamides incorporating 1,3,5-triazines as cyclic linkers has led to potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. nih.gov One such derivative, compound 12i , demonstrated significant inhibitory activity against CA IX and cytotoxicity against breast cancer cells under hypoxic conditions. nih.gov

Table 1: Anticancer Activity of Selected Benzoxazole and Related Heterocyclic Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549, NCI-H460, NCI-H23 (Lung) | Potent cytotoxic activity, apoptosis induction | nih.gov |

| Fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives | U937, THP-1, Colo205, A549 | Cytotoxic activity | researchgate.net |

| Benzenesulfonamide (B165840) derivative 12i | MDA-MB-468 (Breast), CCRF-CM (Leukemia) | hCA IX inhibition, cytotoxicity under hypoxia | nih.gov |

| 2-Arylbenzothiazoles | Various | Selective cytotoxicity | mdpi.com |

| 4-Chloro-1,3-benzoxazole derivatives | Not specified | Anticancer activity | biotech-asia.org |

Neuropharmacological Applications and Central Nervous System Interactions

The field of neuropharmacology focuses on how drugs interact with the nervous system to treat neurological and psychiatric conditions. neuropharmac.com This includes the study of drug interactions with neurotransmitter systems, neuroreceptors, and signaling pathways to address disorders like Alzheimer's disease, Parkinson's disease, depression, and schizophrenia. neuropharmac.com

While direct research on the neuropharmacological applications of this compound is not extensively documented in the provided results, the broader class of benzoxazole derivatives has shown potential in this area. For instance, some benzoxazole derivatives have been investigated for their anticonvulsant properties. biotech-asia.org The development of new pharmacological agents for neurological disorders is a key objective of neuropharmacology, and the versatile benzoxazole scaffold presents a promising starting point for designing molecules that can interact with the central nervous system. neuropharmac.com

Antidiabetic and Metabolic Disorder Research

The search for novel and effective treatments for diabetes mellitus, a major global health issue, is ongoing. nih.gov Several classes of heterocyclic compounds have been investigated for their antidiabetic potential.

Benzopyrone analogues have demonstrated significant antidiabetic and hypolipidemic activity in animal models of type 2 diabetes. nih.gov These compounds were found to moderate fasting blood glucose levels and improve insulin (B600854) sensitivity. nih.gov Similarly, aurone (B1235358) analogues, which share structural similarities with benzoxazoles, have been identified as potential inhibitors of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. mdpi.com Some aurones have shown more potent α-glucosidase inhibitory activity than the standard drug acarbose. mdpi.com

Benzodioxol derivatives have also been synthesized and evaluated as antidiabetic agents. mdpi.com In vivo studies with one such compound, IIc, showed a significant reduction in blood glucose levels in diabetic mice. mdpi.com This highlights the potential of related heterocyclic structures in the development of new antidiabetic drugs. mdpi.com

While direct studies on this compound are limited in this context, the proven antidiabetic activity of structurally similar compounds suggests that benzoxazolamine analogues could be promising candidates for further investigation in the management of diabetes and other metabolic disorders. The sulfonamide moiety, present in some related compounds, is a well-known pharmacophore with insulin-releasing antidiabetic properties. nih.gov

Table 2: Antidiabetic Activity of Selected Benzoxazole-Related Analogues

| Compound/Derivative Class | Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| Benzopyrone analogues | Not specified | Lowered fasting blood glucose, improved insulin sensitivity | nih.gov |

| Aurone analogues | α-glucosidase, α-amylase inhibition | Potent inhibition of key metabolic enzymes | mdpi.com |

| Benzodioxol derivative IIc | Not specified | Significant reduction in blood glucose in vivo | mdpi.com |

| Benzenesulfonamides | Insulin-releasing properties | Potential as oral antidiabetic agents | nih.gov |

Anti-inflammatory and Analgesic Investigations

Benzoxazole derivatives have been the subject of numerous studies investigating their anti-inflammatory and analgesic properties. Several synthesized benzoxazolone and mercaptobenzoxazole derivatives have demonstrated significant activity in animal models. nih.govnih.gov

In studies using the acetic acid-induced writhing test in mice, some 2-mercaptobenzoxazole (B50546) derivatives exhibited stronger analgesic effects than the standard drug, diclofenac (B195802) sodium. nih.gov Furthermore, in the formaldehyde-induced paw swelling edema test, certain compounds showed greater anti-inflammatory activity than diclofenac sodium. nih.gov

Similarly, new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives have displayed high analgesic activity. nih.gov Specific compounds from this series were found to be potent inhibitors of carrageenan- and arachidonic acid-induced paw edema. nih.gov The levels of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, were also significantly reduced in mice treated with these compounds. nih.gov

These findings suggest that the benzoxazole scaffold is a promising template for the development of new anti-inflammatory and analgesic drugs. The mechanism of action is likely related to the inhibition of inflammatory pathways, including those involving prostaglandins.

Other Biological Activities (e.g., Antiviral, Antitubercular, Antimalarial, Anticonvulsant)

The versatile benzoxazole scaffold and its derivatives have been explored for a wide range of other biological activities.

Antiviral Activity: Certain arylidenehydrazide derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety have shown promising antiviral activity against a variety of DNA and RNA viruses. nih.gov For instance, one compound displayed potent activity against feline coronavirus, while others were active against herpes simplex virus-1 and vaccinia virus. nih.gov

Antitubercular Activity: The search for new drugs to combat tuberculosis is a critical area of research. Meridianin derivatives, which are indole (B1671886) alkaloids, have been modified to create sulfonamide derivatives with antitubercular activity against sensitive and resistant strains of Mycobacterium tuberculosis. nih.gov Additionally, some arylidenehydrazide derivatives have demonstrated antituberculosis activity. nih.gov Pyrazoline derivatives have also been synthesized and evaluated for their antitubercular effects. researchgate.net

Antimalarial Activity: Meridianin derivatives have also been screened for their antimalarial activity against different strains of Plasmodium falciparum, the parasite that causes malaria. nih.gov A 2-nitro-4-trifluoromethyl sulfonamide derivative of meridianin showed promising antiplasmodial activity. nih.gov

Anticonvulsant Activity: Some pyrazoline derivatives have been evaluated for their anticonvulsant activity. researchgate.net The presence of certain substituents on the pyrazoline ring was found to contribute to their activity. researchgate.net Benzoxazole derivatives have also been noted for their potential as anticonvulsant agents. biotech-asia.org

Table 3: Other Biological Activities of Benzoxazole-Related Derivatives

| Activity | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| Antiviral | Arylidenehydrazides with imidazo[2,1-b]thiazole | Activity against feline coronavirus, herpes simplex virus-1, vaccinia virus | nih.gov |

| Antitubercular | Meridianin sulfonamides | Activity against sensitive and resistant M. tuberculosis strains | nih.gov |

| Antimalarial | Meridianin sulfonamides | Activity against P. falciparum | nih.gov |

| Anticonvulsant | Pyrazoline derivatives | Demonstrated anticonvulsant effects | researchgate.net |

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

While no specific molecular docking studies for 4-Fluoro-1,2-benzoxazol-3-amine have been detailed in publicly accessible literature, the methodology is extensively applied to its derivatives. For instance, in studies of other benzoxazole (B165842) derivatives, molecular docking has been used to elucidate their binding mechanisms with various enzymes. The general procedure involves preparing the 3D structures of both the ligand and the protein receptor. The ligand's conformation is often optimized using quantum mechanical methods. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB) and prepared by removing water molecules and adding hydrogen atoms. The docking process itself is then performed using software like AutoDock Vina, which explores possible binding poses of the ligand within the receptor's active site and scores them based on a scoring function that estimates the binding affinity (ΔG). nih.govmdpi.com

For example, in a study on novel benzoxazole derivatives, molecular docking was performed to understand their interactions with the active site of the S. aureus gyrase complex. nih.gov The results, visualized in 2D and 3D, revealed key hydrogen bonding and hydrophobic interactions that contribute to the binding energy. nih.gov Similarly, docking studies on benzoxazoles derived from thymoquinone (B1682898) have been used to investigate their potential as inhibitors of topoisomerase II and other anticancer targets. mdpi.com These studies highlight how the benzoxazole scaffold can form π-stacking and π-cation interactions, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. imist.ma These models are valuable for predicting the activity of newly designed compounds before their synthesis.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques that correlate the biological activity of molecules with their 3D properties. nih.govslideshare.net These methods require the alignment of a set of molecules with known activities.

CoMFA calculates the steric and electrostatic fields around the aligned molecules. These fields are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model. slideshare.netjmaterenvironsci.com

CoMSIA also calculates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. jmaterenvironsci.com This often provides a more detailed understanding of the structure-activity relationship. researchgate.net

Although no specific CoMFA or CoMSIA models for this compound have been published, these methods have been successfully applied to various series of heterocyclic compounds. For example, a 3D-QSAR study on a series of benzoxazole benzenesulfonamide (B165840) derivatives as inhibitors of fructose-1,6-bisphosphatase was conducted to guide the design of new, more potent inhibitors. slideshare.net In another study on DMDP derivatives as anti-cancer agents, CoMFA and CoMSIA models were developed and validated, with the resulting contour maps providing insights into the structural features that enhance biological activity. nih.gov

Predictive Modeling for Biological Activity

QSAR models, once validated, can be used to predict the biological activity of new compounds. The predictive power of a QSAR model is typically assessed using a test set of compounds that were not used in the model's development. A good correlation between the predicted and experimental activities for the test set indicates a robust and predictive model.

For instance, in a QSAR study of 1,4-benzoxazin-3-one antimicrobials, the developed models showed good predictive power for gram-positive and gram-negative bacteria, with external validation R² values of 0.88 and 0.85, respectively. nih.gov These models were then used to predict the activity of new, in silico designed compounds, some of which were predicted to be significantly more active than the compounds in the original dataset. nih.gov This demonstrates the utility of predictive modeling in identifying promising new drug candidates.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. bioinformaticsreview.com In the context of drug discovery, MD simulations can provide insights into the stability of ligand-protein complexes, the conformational changes that occur upon binding, and the role of solvent molecules in the binding process. diva-portal.org

While specific MD simulations for this compound are not available, the general protocol for simulating small molecules is well-established. bioinformaticsreview.comigem.wikinih.gov The process typically involves:

System Setup : Placing the molecule or the ligand-protein complex in a simulation box, often filled with water molecules to mimic a physiological environment.

Force Field Selection : Choosing a suitable force field (e.g., AMBER, GROMACS) that defines the potential energy of the system as a function of the atomic coordinates.

Minimization and Equilibration : Minimizing the energy of the system to remove any steric clashes and then gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run : Running the simulation for a specific period (nanoseconds to microseconds) to generate a trajectory of the atomic motions.

Analysis : Analyzing the trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

MD simulations have been used to study the stability of complexes between benzimidazole–thiadiazole hybrids and the enzyme CYP51, providing a dynamic view of the interactions observed in molecular docking. uni.lu In another study, MD simulations of small molecules within micelles were used to understand their solubilization behavior. diva-portal.org

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations, based on quantum mechanics, provide detailed information about the electronic properties of a molecule, such as its geometry, charge distribution, and molecular orbitals. Density Functional Theory (DFT) is a popular method for these calculations. nih.gov Molecular Orbital Theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are associated with the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they relate to the molecule's reactivity.

For novel sulfonylamido benzoxazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to optimize their molecular geometry and analyze their molecular electrostatic potential (MEP), HOMO, and LUMO. nih.gov Such calculations help in understanding the reactive sites of a molecule and its potential for intermolecular interactions. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. slideshare.netnih.govnih.gov Early prediction of ADMET properties is crucial in drug discovery to reduce the likelihood of late-stage failures. researchgate.net Various software tools and web servers are available for ADMET prediction, often employing QSAR models or rule-based systems. cambridge.org

Although a specific ADMET profile for this compound is not published, in silico ADMET predictions are routinely performed for novel compound series. For example, the theoretical ADMET profiles of novel sulfonylamido benzoxazole derivatives were computed to assess their drug-likeness. nih.gov Similarly, for a series of sulfonamide derivatives, in silico ADMET prediction analysis was part of the pharmacological evaluation. igem.wiki These predictions typically include parameters like aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential for toxicity.

Supramolecular Chemistry and Material Science Applications

Supramolecular Self-Assembly of Benzoxazole (B165842) Derivatives

The spontaneous organization of molecules into well-defined, stable, and non-covalently linked structures is a cornerstone of supramolecular chemistry. For benzoxazole derivatives, this self-assembly is primarily driven by a combination of hydrogen bonding and other non-covalent forces, leading to the formation of ordered crystalline structures and aggregates with distinct morphologies.

Role of Hydrogen Bonding and Non-Covalent Interactions in Crystal Packing

The crystal engineering of benzoxazole derivatives is heavily influenced by a network of intermolecular interactions. The planar benzoxazole ring system facilitates π–π stacking, while the nitrogen and oxygen heteroatoms act as hydrogen bond acceptors. chemicalbook.com The presence of an amino group, as in 4-fluoro-1,2-benzoxazol-3-amine, introduces a potent hydrogen bond donor, further directing the crystal packing.

The fluorine atom adds another layer of complexity and control. It can participate in C–H⋯F hydrogen bonds, which, although weak, are significant in directing molecular conformation and packing. nih.gov In fluorinated bis-benzoxazine structures, for instance, C-H⋯F hydrogen bonds between the fluorine atoms and methylene (B1212753) groups of neighboring molecules are the dominant intermolecular interaction, stabilizing the crystal lattice. nih.gov Similar C–H⋯F interactions, along with C–H⋯N and C–H⋯O bonds, are crucial in the crystal structures of other related fluorinated heterocyclic compounds. nih.govnih.gov

In the broader class of benzothiazoles, which are structurally similar to benzoxazoles, the heteroatoms are known to engage in diverse non-covalent interactions, including hydrogen bonding, which contributes to high binding affinity and specificity in biological targets. mdpi.com The planarity of the ring system also allows for significant π–π stacking interactions. mdpi.com For some benzimidazole-based radicals, hydrogen bonds have been shown to act as structural scaffolding, holding molecules in close proximity. capes.gov.br

The interplay of these forces—strong N-H···N/O hydrogen bonds, weaker C-H···F/O/N interactions, and π–π stacking—determines the final supramolecular architecture. The specific substitution pattern on the benzene (B151609) ring, including the position of the fluorine atom, can fine-tune these interactions, leading to different packing motifs and polymorphs. fgcu.edu

Aggregate Formation and Morphological Characterization

Beyond single crystals, benzoxazole derivatives can form larger aggregates in solution or thin films. The formation of these aggregates is a concentration-dependent process, often leading to changes in the material's photophysical properties. For example, some 2,1,3-benzoxadiazole derivatives exhibit fluorescence from both monomeric and aggregated molecules in solution, with distinct lifetimes for each species. researchgate.net

The morphology of these aggregates can be characterized using various microscopy techniques. While specific studies on the aggregate morphology of this compound are not detailed in the provided results, research on related compounds provides insight. The self-assembly process can lead to the formation of various nanostructures, such as nanofibers, vesicles, or crystalline solids, depending on the solvent, concentration, and specific molecular structure.

Design and Application in Advanced Materials

The photophysical and electronic properties inherent to the benzoxazole scaffold, enhanced by strategic functionalization, have led to their application in a range of advanced materials. The presence of fluorine and amine groups can modulate properties like fluorescence, charge transport, and liquid crystallinity.

Fluorescent Probes and Bioimaging Agents

Benzoxazole derivatives are a significant class of fluorophores. nih.govacs.org Their inherent fluorescence can be tuned across the visible spectrum by modifying the electronic nature of substituents on the benzoxazole core. acs.org These compounds often exhibit large Stokes shifts and high fluorescence quantum yields, which are desirable properties for fluorescent probes.

Benzoxazole derivatives have been developed as fluorescent probes for various biological targets, including DNA and β-amyloid plaques associated with Alzheimer's disease. periodikos.com.brnih.gov For instance, certain benzoxazole and naphthoxazole derivatives show enhanced fluorescence upon binding to DNA, primarily through intercalation. periodikos.com.br Radiofluorinated phenylbenzoxazole derivatives have demonstrated high affinity for β-amyloid aggregates, making them promising candidates for PET imaging agents to detect these plaques in the brain. nih.gov The fluorine atom in these probes serves a dual purpose: it can enhance binding affinity and provides a site for radiolabeling with ¹⁸F. nih.gov

The general class of benzothiadiazole (BTD) derivatives, which share structural similarities, has also been extensively used as fluorescent probes for imaging various cellular components like mitochondria and lipid droplets. nih.gov

Optoelectronic Materials (e.g., Light-Emitting Diodes, Sensors)

The favorable electronic and photophysical properties of benzoxazole derivatives make them suitable for use in optoelectronic devices. nih.gov Their fluorescence and charge-transporting capabilities are key to their application in organic light-emitting diodes (OLEDs) and sensors.

Furthermore, the fluorescent properties of benzoxazole derivatives make them potential candidates for chemical sensors. Changes in the fluorescence intensity or wavelength upon interaction with a specific analyte can be used as a sensing mechanism.

Liquid Crystals and Their Electro-Optical Properties

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. Benzoxazole-containing molecules, due to their rigid, rod-like structure, are excellent candidates for forming liquid crystalline phases. mdpi.com The introduction of fluorine atoms onto the benzoxazole core has been shown to significantly impact the electro-optical properties of these liquid crystals. mdpi.combohrium.com

Fluorination can be used to tune key parameters such as dielectric anisotropy (Δε) and birefringence (Δn). For instance, studies on fluorinated benzoxazole liquid crystals have shown that appropriate lateral fluorine substitution can lead to low melting points, wide nematic phase intervals, and good solubility, which are beneficial for improving the electro-optical properties of high birefringence LC mixtures. mdpi.com By carefully controlling the position of fluorine substituents, it is possible to synthesize benzoxazole-based liquid crystals with either positive or negative dielectric anisotropy. mdpi.combohrium.com For example, a series of 5–4-(2-(4-(alkoxy)phenyl)-2,3-difluorophenyl)benzo[d]oxazole derivatives were synthesized that exhibited negative dielectric anisotropy and moderate birefringence. bohrium.com These properties are highly desirable for applications in advanced display technologies, such as fringe-field switching liquid crystal displays (FFS-LCDs). bohrium.com

The table below summarizes some properties of fluorinated benzoxazole liquid crystal compounds, illustrating the effect of fluorine substitution.

| Compound Type | Key Features | Potential Application | Reference |

| Laterally Fluorinated Benzoxazole LCs | Low melting point, wide nematic phase, high birefringence | High-temperature components in LC mixtures | mdpi.com |

| Difluorophenyl Benzoxazole Derivatives | Negative dielectric anisotropy, moderate birefringence | Fringe-Field Switching LCDs | bohrium.com |

Polymer Science and Industrial Chemical Applications

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and for tuning dielectric properties. Fluorinated polybenzoxazoles (PBOs) are a class of high-performance polymers recognized for their low dielectric constants, making them suitable for applications in microelectronics and high-speed communication networks. researchgate.net

Research on fluorinated PBOs derived from benzoxazine (B1645224) monomers has demonstrated their facile synthesis, processability, and excellent thermal stability, with glass transition temperatures reaching as high as 354°C. researchgate.net These polymers exhibit low dielectric constants, a critical property for materials used in advanced electronic packaging. acs.org The introduction of fluorine-containing groups, such as the trifluoromethyl group, into the polybenzoxazole backbone can also improve the solubility and processability of these otherwise often intractable polymers. researchgate.net

While direct polymerization of this compound is not documented, its structure suggests potential as a monomer. The amine group provides a reactive site for polymerization reactions, such as polycondensation with dianhydrides to form poly(benzoxazole imide)s (PBOIs). These copolymers could potentially integrate the advantageous properties of both polyimides and polybenzoxazoles. acs.org The fluorine atom would be expected to contribute to a lower dielectric constant and increased thermal stability in the resulting polymer.

Table 1: Properties of Fluorinated Polybenzoxazoles

| Polymer Type | Key Features | Potential Applications |

| Fluorinated Polybenzoxazoles (PBOs) | Low dielectric constant, high thermal stability, good processability. researchgate.netresearchgate.net | Microelectronics, high-frequency substrates. researchgate.net |

| Poly(benzoxazole imide)s (PBOIs) | Excellent film-forming properties, high mechanical strength, heat resistance. acs.org | Advanced electronic packaging. acs.org |

Coordination Chemistry of Benzoxazoles

The nitrogen atom in the oxazole (B20620) ring and the exocyclic amine group in aminobenzoxazoles can act as donor sites for metal ions, allowing these molecules to function as ligands in coordination chemistry.

Ligand Design and Metal Complexation

Benzoxazole derivatives are versatile ligands capable of coordinating with a wide range of transition metals, including copper, cobalt, nickel, and zinc. researchgate.net The resulting metal complexes exhibit diverse coordination geometries and can be tailored for specific applications by modifying the substituents on the benzoxazole ring.

The presence of an amino group, as in this compound, introduces an additional coordination site, potentially allowing for bidentate chelation involving both the oxazole nitrogen and the amino nitrogen. This chelation can lead to the formation of stable metal complexes. Studies on related 2-aminobenzoxazoles have shown their ability to act as ligands. nih.gov

Furthermore, the fluorine atom can influence the electronic properties of the ligand, thereby affecting the stability and reactivity of the corresponding metal complexes. Research on metal complexes with other fluorinated ligands has shown that fluorine substitution can impact the electrochemical properties and catalytic activity of the metal center. nih.gov

Table 2: Examples of Metal Complexes with Benzoxazole-related Ligands

| Ligand Type | Metal Ion(s) | Key Features of Complexes |

| 2-Trifluoroacetonylbenzoxazoles | Zn(II), Cu(II), Ni(II), Mg(II), Fe(III) | Form stable complexes, exhibit antimicrobial properties. nih.gov |

| 2-((Benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole | Cu(II), Co(II), Ni(II), Zn(II) | Ligand exhibits good coplanarity upon coordination. researchgate.net |

Catalytic Applications of Benzoxazole Metal Complexes

Metal complexes derived from benzoxazole ligands have shown promise in various catalytic applications. The specific geometry and electronic environment of the metal center, dictated by the ligand, are crucial for catalytic activity.

For instance, copper complexes supported on various materials have been utilized as catalysts for C-H amination of benzoxazoles. beilstein-journals.orgbeilstein-journals.org This type of reaction is significant for the synthesis of functionalized benzoxazoles. While specific catalytic applications of complexes derived from this compound have not been reported, the general principles of benzoxazole-based catalysis suggest potential in this area. The electronic influence of the fluorine atom could modulate the catalytic activity of a metal center coordinated to this ligand.

The broader field of benzoxazole chemistry indicates that metal complexes of these ligands can facilitate a variety of organic transformations, underscoring the potential for developing novel catalysts based on fluorinated aminobenzoxazole scaffolds.

Analytical Methodologies and Characterization in Research

Advanced Spectroscopic Analysis for Structural Elucidation (e.g., NMR, HRMS, FT-IR)

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy would be the primary methods for confirming the identity of 4-Fluoro-1,2-benzoxazol-3-amine.

Table 1: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 153.04587 | 123.5 |

| [M+Na]⁺ | 175.02781 | 135.5 |

| [M-H]⁻ | 151.03131 | 126.9 |

| [M+NH₄]⁺ | 170.07241 | 145.0 |

| [M+K]⁺ | 191.00175 | 133.6 |

| [M]+ | 152.03804 | 124.3 |

| m/z: mass-to-charge ratio. CCS: Collision Cross Section. Data is computationally predicted. |

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, LC/MS)

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are standard for assessing the purity of a compound and for its quantification in various matrices. These techniques separate the target compound from impurities, by-products, or other components of a mixture.

Specific HPLC or LC/MS methods, including details on the stationary phase, mobile phase composition, flow rate, and detector settings for the analysis of this compound, have not been detailed in the available scientific literature. The development of such methods would be a critical step in any research involving the synthesis or application of this compound.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state properties and for computational modeling.

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Obtaining a single crystal of suitable quality would be a prerequisite for such a study. While crystallographic data exists for related structures, such as derivatives of benzisoxazole, this information is not directly transferable to the title compound. researchgate.netnih.gov

Specialized Characterization for Material Properties (e.g., Optical Spectroscopy, Thermal Analysis)

Beyond structural elucidation and purity assessment, specialized techniques are used to characterize the material properties of a compound. Optical spectroscopy, for instance, can provide insights into the electronic transitions and photophysical properties of the molecule. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to determine its thermal stability, melting point, and other phase transitions.

No specific experimental data from optical spectroscopy or thermal analysis for this compound is currently available in the public domain. Such studies would be necessary to evaluate its potential for applications in materials science or as a pharmaceutical intermediate.

Environmental and Safety Research Considerations

Biodegradation and Environmental Fate Studies

The benzoxazole (B165842) structure itself, a fused benzene (B151609) and oxazole (B20620) ring, is found in various biologically active molecules, including some pesticides. nih.gov This suggests that the core structure is designed to interact with biological systems and may not be readily biodegradable. Research on related heterocyclic compounds like carbazole (B46965) indicates that they can be persistent in the environment, with degradation rates varying based on environmental conditions. For instance, the half-life of carbazole in aquatic environments can range from a few hours to several days, with photolysis and biodegradation being the primary degradation pathways. gnest.org

The presence of a fluorine atom on the benzene ring is a critical factor influencing the compound's environmental persistence. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making fluorinated aromatic compounds generally resistant to degradation. Studies on other fluorinated organic compounds have shown that they can be highly persistent in the environment.

The amine group attached to the benzoxazole ring suggests that the compound can act as a weak base. The biodegradation of aromatic amines like aniline (B41778), a simpler structural analog, has been studied more extensively. The biodegradability of aniline can be influenced by various factors, including the concentration of the compound and the presence of adapted microbial populations. researchgate.net Some studies have shown that aniline can be degraded by certain bacterial consortia, though the process can be slow. oecd.org For instance, one study reported that a bacterial consortium could degrade aniline at a rate of 0.78 to 3.82 µmoles per liter per hour. oecd.org Another study on p-aminophenol, which also contains an amino and a hydroxyl group on a benzene ring, found it to be not readily biodegradable, with a half-life of over 7 days in purified water. researchgate.net

Given these points, it is plausible to infer that 4-Fluoro-1,2-benzoxazol-3-amine is likely to be persistent in the environment. Its degradation would probably be slow and dependent on specific microbial populations capable of cleaving the stable benzoxazole ring and the strong C-F bond.

Table 1: Representative Biodegradation Data for Structurally Related Compounds

| Compound | System | Conditions | Half-life | Reference |

| Aniline | River Water | Aerobic | Not specified, but degradation observed | researchgate.net |

| p-Aminophenol | Purified Water | pH 7, 25°C | 7.67 days | researchgate.net |

| Carbazole | River Water | - | 0.5 hours | gnest.org |

| Carbazole | Pond Water | - | 10 hours | gnest.org |

Disclaimer: The data in this table is for structurally related compounds and is intended to provide an estimate of the potential environmental behavior of this compound.

Ecotoxicity and Ecological Impact Assessment

Direct ecotoxicity data for this compound is scarce. However, information from closely related compounds provides a basis for an initial assessment of its potential ecological impact. The Safety Data Sheet for 2-aminobenzoxazole, a non-fluorinated analog, explicitly states that the compound is "Toxic to aquatic life with long lasting effects," highlighting the inherent toxicity of the benzoxazole amine structure to aquatic organisms. researchgate.net

Benzoxazole derivatives are known to be used as scaffolds in the development of pharmaceuticals and agrochemicals, which implies they are designed to have biological effects. nih.gov Research on benzoxazinones, which are structurally related to benzoxazoles, has provided quantitative ecotoxicity data. A study on various benzoxazinone (B8607429) derivatives demonstrated their toxic effects on a range of non-target aquatic organisms, including algae, water fleas (Daphnia), and luminescent bacteria. wikipedia.org

The presence of the fluorine atom in this compound could potentially enhance its toxicity compared to its non-fluorinated counterparts. Fluorination can increase the lipophilicity of a compound, which may lead to greater bioaccumulation in aquatic organisms. Increased lipophilicity can facilitate the passage of the chemical across biological membranes, potentially increasing its bioavailability and toxic effects.

Aromatic amines, in general, can be toxic to aquatic life. For example, phenylenediamine is known to have adverse effects on aquatic organisms. Therefore, the combination of a benzoxazole ring, a fluorine atom, and an amine group suggests that this compound has the potential to be a significant environmental contaminant with a notable ecological impact.

Table 2: Ecotoxicity Data for Benzoxazinone Derivatives (Structurally Related to Benzoxazoles)

| Test Organism | Compound | Endpoint | Concentration (mg/L) | Reference |

| Aliivibrio fischeri (Luminescent Bacteria) | Benzoxazolin-2(3H)-one (BOA) | EC50 | 15.4 | wikipedia.org |

| Daphnia magna (Water Flea) | Benzoxazolin-2(3H)-one (BOA) | EC50 | 33.1 | wikipedia.org |

| Pseudokirchneriella subcapitata (Green Algae) | Benzoxazolin-2(3H)-one (BOA) | EC50 | 3.2 | wikipedia.org |

| Aliivibrio fischeri (Luminescent Bacteria) | 6-Methoxy-benzoxazolin-2(3H)-one (MBOA) | EC50 | 72.8 | wikipedia.org |

| Daphnia magna (Water Flea) | 6-Methoxy-benzoxazolin-2(3H)-one (MBOA) | EC50 | >100 | wikipedia.org |

| Pseudokirchneriella subcapitata (Green Algae) | 6-Methoxy-benzoxazolin-2(3H)-one (MBOA) | EC50 | 11.7 | wikipedia.org |

Disclaimer: The data in this table is for structurally related benzoxazinone compounds and is intended to provide an estimate of the potential ecotoxicity of this compound.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-1,2-benzoxazol-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Utilize cyclization reactions of fluorinated precursors, such as 4-fluoro-1,2-phenylenediamine derivatives, under controlled thermal or catalytic conditions. Optimize solvent systems (e.g., ethanol or DMF) and reaction times using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC and confirm structural integrity with -NMR and -NMR .

- Data Example : A study on benzoxazole derivatives achieved 75–85% yield by refluxing precursors in ethanol at 80°C for 6–8 hours .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solubility : Use shake-flask methods in solvents (e.g., water, DMSO) at 25°C.

- Spectroscopy : Confirm functional groups via FT-IR (e.g., C-F stretch at ~1200 cm) and aromatic protons via NMR (δ 6.5–8.0 ppm) .

Q. What are the key considerations for ensuring compound stability during storage and handling?

- Methodology : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets?

- Methodology : Introduce substituents (e.g., methyl, sulfonyl) at the 5-position of the benzoxazole ring to modulate electronic and steric effects. Evaluate bioactivity against targets like p38α MAP kinase using enzyme inhibition assays. Compare IC values to establish SAR trends .

- Example : A triazole-benzoxazole hybrid showed enhanced anti-inflammatory activity (IC = 1.2 μM) compared to the parent compound (IC = 8.7 μM) due to improved hydrophobic interactions .

Q. What computational strategies are effective for predicting binding modes of this compound with biological receptors?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with active sites. Validate predictions with MD simulations (GROMACS) and free-energy calculations (MM/PBSA). Cross-reference with crystallographic data from analogous compounds (e.g., triazole derivatives in kinase inhibitors) .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodology : Replace traditional solvents (DMF, THF) with bio-based alternatives (e.g., cyclopentyl methyl ether). Use microwave-assisted synthesis to reduce energy consumption. Quantify environmental impact via E-factor calculations (waste-to-product ratio) .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data?

- Methodology : Employ LC-MS/MS to verify compound identity in biological assays. Use surface plasmon resonance (SPR) to measure binding kinetics and rule off-target effects. Cross-validate results with orthogonal assays (e.g., fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。